Methyl 2-amino-3-(3-cyanophenyl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-3-(3-cyanophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEFGBPISYQHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-(3-cyanophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- Functional Groups : Contains an amino group, a methyl ester group, and a cyano-substituted phenyl ring.
The presence of these functional groups contributes to the compound's unique reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.
- Protein Interactions : Its structural features allow it to interact with proteins, potentially modulating their activity through covalent bonding and hydrogen bonding mechanisms.
The biological activity of this compound is primarily attributed to its ability to form interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Hydrogen Bonding : The cyano group facilitates hydrogen bonding with nucleophilic sites on proteins.
- Covalent Bonding : The amino group can form covalent bonds with active sites on enzymes, altering their function.
- Electrostatic Interactions : The overall charge distribution within the molecule allows for electrostatic interactions with charged residues in proteins.
Enzyme Inhibition Studies
A study highlighted the enzyme inhibitory potential of this compound against various targets:
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Aldose Reductase | 12.5 | |
| Cyclooxygenase-2 (COX-2) | 8.4 | |
| Heme Oxygenase-1 | 15.0 |
These findings indicate that the compound may serve as a lead for developing new therapeutics targeting these enzymes.
Protein Interaction Analysis
In silico studies have demonstrated that this compound can bind effectively to the active sites of certain proteins, influencing their conformation and activity. Molecular docking simulations suggest that:
- The compound forms stable complexes with target proteins, indicating strong binding affinity.
- Specific amino acids within the binding pocket are crucial for interaction, highlighting potential pathways for drug design.
Applications in Medicinal Chemistry
This compound is being investigated for various applications:
- Drug Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders and inflammatory diseases.
- Biochemical Assays : It serves as a substrate in biochemical assays to study enzyme kinetics and protein interactions.
- Synthetic Chemistry : The compound can act as a building block for synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
